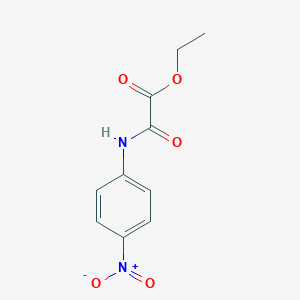

2-(4-硝基苯胺基)-2-氧代乙酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 2-(4-nitroanilino)-2-oxoacetate and related compounds involves multiple steps, including alkylation, reduction, and cycloaddition reactions. For instance, a building synthon for novel hypoglycemic agents was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group, yielding pure crystals of the target compound (Altowyan et al., 2022). Additionally, Rh(III)-catalyzed N-nitroso-directed C-H addition to ethyl 2-oxoacetate allows for the construction of indazoles, demonstrating the versatility of this compound in synthetic chemistry (Chen et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl-2-(4-aminophenoxy)acetate, has been extensively studied. X-ray single crystal structure determination and Hirshfeld surface analysis have been employed to understand the cooperative non-covalent interactions that contribute to the molecular packing of these compounds (Altowyan et al., 2022).

Chemical Reactions and Properties

Ethyl 2-(4-nitroanilino)-2-oxoacetate undergoes various chemical reactions, demonstrating its reactivity and utility in organic synthesis. For example, it participates in the Lossen rearrangement and is used in the synthesis of hydroxamic acids and ureas from carboxylic acids under conditions that prevent racemization (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of compounds related to ethyl 2-(4-nitroanilino)-2-oxoacetate, including their solubility and molecular interactions, have been studied to understand their behavior in various solvents and conditions. For instance, the solubility of 2-methyl-4-nitroaniline in mixed solvents reveals the effect of solvent composition on the solubility and indicates the preferential solvation of the compound (Li et al., 2017).

Chemical Properties Analysis

The chemical properties of ethyl 2-(4-nitroanilino)-2-oxoacetate and its derivatives, including their reactivity patterns and the formation of various products through cycloaddition, nitration, and rearrangement reactions, have been explored to extend the range of potential applications and synthetic strategies (O'bannon & Dailey, 1989).

科学研究应用

糖尿病治疗: Altowyan 等人 (2022) 的一项研究展示了乙基-2-(4-氨基苯氧基)乙酸的合成,这是一种新型双重降血糖剂的前体,表明在糖尿病治疗中具有潜在应用 (Altowyan 等人,2022).

抗癌活性: Ragavan 等人 (2020) 讨论了一种新的配体,2-(4-(5, 9-二氢-6-羟基-2-巯基-4H-嘌呤-8-基硫代)噻吩-2-基)-2-氧代乙酸乙酯,显示出有希望的抗乳腺癌细胞活性 (Ragavan 等人,2020).

合成化学应用: Chen 等人 (2014) 报道了 Rh(III) 催化的 N-亚硝基定向 C-H 加成到 2-氧代乙酸乙酯中以合成吲唑,这是合成化学中有价值的杂环支架 (Chen 等人,2014).

合成方法: Valle 等人 (2018) 展示了一种快速、室温液相合成方法,用于 4-NANM-E,这是工业生产的极佳替代品 (Valle 等人,2018).

溶解度研究: Li 等人 (2017) 探讨了 2-甲基-4-硝基苯胺在混合溶剂中的溶解度,发现乙酸乙酯 + 甲醇的溶解度最大 (Li 等人,2017).

肽合成: Amaral (1969) 讨论了 2-(对硝基苯硫基)乙基基团在肽合成中用于羧基保护,并通过碱处理选择性去除 (Amaral,1969).

药物研究: Navarrete-Vázquez 等人 (2012) 合成了 2-(6-取代苯并[d]噻唑-2-基氨基)-2-氧代乙酸乙酯作为蛋白质酪氨酸磷酸酶 1B 抑制剂,显示出显着的降血糖活性 (Navarrete-Vázquez 等人,2012).

安全和危害

Nitroanilines are generally considered hazardous due to their toxicity5. However, the specific safety and hazard information for “Ethyl 2-(4-nitroanilino)-2-oxoacetate” is not available in the sources I found.

未来方向

Nitroanilines and their derivatives have been used in the synthesis of various bioactive molecules and materials2. However, the specific future directions for “Ethyl 2-(4-nitroanilino)-2-oxoacetate” are not documented in the sources I found.

Please consult with a professional chemist or a reliable database for more accurate and specific information. This information is based on similar compounds and may not be directly applicable to “Ethyl 2-(4-nitroanilino)-2-oxoacetate”.

属性

IUPAC Name |

ethyl 2-(4-nitroanilino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-2-17-10(14)9(13)11-7-3-5-8(6-4-7)12(15)16/h3-6H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAMLGBMDVNTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279131 | |

| Record name | Ethyl (4-nitroanilino)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-nitroanilino)-2-oxoacetate | |

CAS RN |

5416-11-5 | |

| Record name | Acetic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4-nitroanilino)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

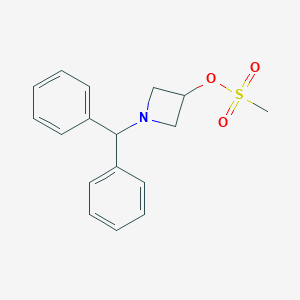

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

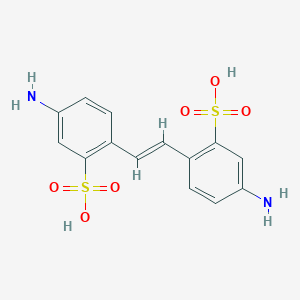

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)

![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)